2-Cyclopropyl-2-methylsulfanylethanamine
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Overview
Description
2-Cyclopropyl-2-methylsulfanylethanamine is an organic compound with the molecular formula C6H13NS This compound features a cyclopropyl group, a methylsulfanyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diiodomethane and zinc-copper couple (Simmons-Smith reaction) to form the cyclopropyl ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and automated systems for subsequent functional group transformations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methylsulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the cyclopropyl ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropyl derivatives with modified functional groups.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-Cyclopropyl-2-methylsulfanylethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylsulfanylethanamine involves its interaction with specific molecular targets. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding to enzymes or receptors. The methylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-(methylsulfonyl)ethanamine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Cyclopropylamine: Lacks the methylsulfanyl group, simpler structure.
Methylsulfanylethylamine: Lacks the cyclopropyl group, simpler structure.
Uniqueness
2-Cyclopropyl-2-methylsulfanylethanamine is unique due to the combination of the cyclopropyl ring and the methylsulfanyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-cyclopropyl-2-methylsulfanylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPUTKXLEUEREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CN)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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